Cas no 912906-92-4 (1-(4-bromophenyl)propyl(methyl)amine)

1-(4-Bromophenyl)propyl(methyl)amine is a brominated aromatic amine derivative with potential applications in pharmaceutical and organic synthesis. Its structure features a propylamine chain substituted with a methyl group and a 4-bromophenyl moiety, offering versatility as an intermediate in the preparation of more complex compounds. The bromine substituent enhances reactivity for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, making it valuable in medicinal chemistry and material science. The compound’s well-defined molecular framework ensures consistent performance in synthetic pathways. Its stability under standard storage conditions and compatibility with common organic solvents further contribute to its utility in research and industrial settings.
1-(4-bromophenyl)propyl(methyl)amine structure
912906-92-4 structure
Product Name:1-(4-bromophenyl)propyl(methyl)amine
CAS No:912906-92-4
MF:C10H14BrN
MW:228.128861904144
MDL:MFCD08548452
CID:1087139
PubChem ID:16460642
Update Time:2025-11-05

1-(4-bromophenyl)propyl(methyl)amine Chemical and Physical Properties

Names and Identifiers

    • 1-(4-Bromophenyl)-N-methylpropan-1-amine
    • 1-(4-bromophenyl)-N-methylpropan-1-amine(SALTDATA: FREE)
    • CHEMBRDG-BB 4024352
    • 912906-92-4
    • MFCD08548452
    • E85530
    • CS-0357814
    • AKOS000145278
    • 1-(4-Bromophenyl)-N-methyl-1-propanamine
    • F3317-0004
    • BS-36520
    • [1-(4-bromophenyl)propyl](methyl)amine
    • DTXSID00586096
    • AKOS016037545
    • SCHEMBL8284256
    • DB-311026
    • 1-(4-bromophenyl)propyl(methyl)amine
    • MDL: MFCD08548452
    • Inchi: 1S/C10H14BrN/c1-3-10(12-2)8-4-6-9(11)7-5-8/h4-7,10,12H,3H2,1-2H3
    • InChI Key: WGEDWIJMOODFIG-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)C(CC)NC

Computed Properties

  • Exact Mass: 227.03100
  • Monoisotopic Mass: 227.03096g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 119
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 12Ų

Experimental Properties

  • PSA: 12.03000
  • LogP: 3.51050

1-(4-bromophenyl)propyl(methyl)amine Security Information

1-(4-bromophenyl)propyl(methyl)amine Customs Data

  • HS CODE:2921499090
  • Customs Data:

    China Customs Code:

    2921499090

    Overview:

    2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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Additional information on 1-(4-bromophenyl)propyl(methyl)amine

Chemical Profile of 1-(4-bromophenyl)propyl(methyl)amine (CAS No. 912906-92-4)

1-(4-bromophenyl)propyl(methyl)amine, identified by its Chemical Abstracts Service (CAS) number 912906-92-4, is a specialized organic compound that has garnered attention in the field of pharmaceutical and biochemical research. This compound belongs to the class of amines, featuring a propyl chain substituted with a methyl group and an aromatic ring at the fourth position, which is brominated. The unique structural attributes of this molecule make it a valuable intermediate in synthetic chemistry, particularly in the development of novel bioactive agents.

The molecular structure of 1-(4-bromophenyl)propyl(methyl)amine consists of a brominated phenyl ring connected to a propyl group, which further extends into a methylamine moiety. This configuration imparts distinct electronic and steric properties to the compound, influencing its reactivity and potential applications. The presence of the bromine atom at the para position of the phenyl ring enhances its utility as a synthetic precursor, enabling further functionalization through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings.

In recent years, there has been significant interest in exploring the pharmacological potential of arylalkylamines like 1-(4-bromophenyl)propyl(methyl)amine. These compounds have been investigated for their role in modulating neurotransmitter systems, particularly in the context of central nervous system (CNS) disorders. Preclinical studies have suggested that derivatives of this chemical scaffold may exhibit properties relevant to anxiety regulation, pain management, and neuroprotection. The bromine substituent on the phenyl ring is particularly noteworthy, as it can serve as a handle for further chemical modifications, allowing researchers to fine-tune the pharmacokinetic and pharmacodynamic profiles of potential drug candidates.

The synthesis of 1-(4-bromophenyl)propyl(methyl)amine typically involves multi-step organic transformations starting from commercially available precursors. One common approach involves the bromination of 4-iodophenylacetonitrile followed by nucleophilic substitution with methylamine and subsequent reduction steps to introduce the propyl chain. Advanced synthetic methodologies, including transition-metal-catalyzed reactions and flow chemistry techniques, have been employed to improve yield and scalability. These advancements are crucial for ensuring that pharmaceutical-grade material can be produced efficiently for research and development purposes.

From a biochemical perspective, 1-(4-bromophenyl)propyl(methyl)amine has been studied for its interactions with biological targets. The amine moiety can engage with protein receptors or enzymes, while the aromatic ring provides spatial constraints that influence binding affinity. Computational modeling and high-throughput screening have been utilized to identify analogs with enhanced binding affinity or selectivity. Such computational approaches are increasingly integral to modern drug discovery pipelines, enabling rapid assessment of molecular interactions before experimental validation.

The pharmaceutical industry has shown particular interest in leveraging 1-(4-bromophenyl)propyl(methyl)amine as a building block for more complex molecules. Its structural features make it amenable to derivatization into libraries of compounds for screening against various disease targets. For instance, modifications at the propyl chain or the aromatic ring can lead to novel scaffolds with improved solubility, metabolic stability, or target specificity. Such structural diversification is essential for optimizing drug candidates throughout the development process.

Recent publications have highlighted the use of 1-(4-bromophenyl)propyl(methyl)amine in medicinal chemistry campaigns targeting neurological disorders. Researchers have demonstrated that certain derivatives exhibit promising preclinical activity in models of depression and cognitive impairment. The ability to fine-tune pharmacological properties through structural modifications offers a powerful tool for developing next-generation therapeutics. Moreover, green chemistry principles have been increasingly applied to synthetic routes involving this compound, emphasizing sustainability and reducing environmental impact.

The role of 1-(4-bromophenyl)propyl(methyl)amine extends beyond pharmaceutical applications into materials science and agrochemical research. Its unique electronic properties make it a candidate for use in organic electronics or as an intermediate in crop protection agents. The versatility of this compound underscores its importance as a synthetic intermediate with broad utility across multiple scientific disciplines.

In conclusion,1-(4-bromophenyl)propyl(methyl)amine (CAS No. 912906-92-4) is a multifaceted compound with significant potential in pharmaceutical research and beyond. Its structural features enable diverse synthetic pathways and biological interactions, making it a valuable asset in drug discovery efforts aimed at addressing unmet medical needs. As research continues to uncover new applications for this molecule,1-(4-bromophenyl)propyl(methyl)amine is poised to remain at the forefront of chemical innovation.

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